molecular formula C24H38ClNO4 B14245304 N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide CAS No. 391612-53-6

N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide

Katalognummer: B14245304
CAS-Nummer: 391612-53-6
Molekulargewicht: 440.0 g/mol
InChI-Schlüssel: ZPEDSIPIPHFQLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide is a synthetic organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its molecular formula is C23H37ClNO4, and it features a phenyl ring substituted with heptyloxy groups and a chloro-oxobutanamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide typically involves multiple steps, starting with the preparation of the phenyl ring substituted with heptyloxy groups. This can be achieved through the alkylation of 2,5-dihydroxybenzene with heptyl bromide in the presence of a base such as potassium carbonate. The resulting 2,5-bis(heptyloxy)benzene is then subjected to further reactions to introduce the chloro-oxobutanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the chloro group to other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic properties.

    Industry: The compound can be used in the development of new materials or as a reagent in industrial chemical processes.

Wirkmechanismus

The mechanism of action of N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide involves its interaction with specific molecular targets. The chloro-oxobutanamide moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The heptyloxy groups can influence the compound’s solubility and membrane permeability, affecting its overall bioactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[2,5-Bis(heptyloxy)phenyl]-2-methoxyacetamide
  • 4-(Heptyloxy)phenyl isocyanate
  • 2,5-Bis(heptyloxy)benzene-1,4-dialdehyde

Uniqueness

N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide is unique due to the presence of the chloro-oxobutanamide moiety, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The heptyloxy groups also contribute to its unique physicochemical properties, such as solubility and hydrophobicity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

CAS-Nummer

391612-53-6

Molekularformel

C24H38ClNO4

Molekulargewicht

440.0 g/mol

IUPAC-Name

2-chloro-N-(2,5-diheptoxyphenyl)-3-oxobutanamide

InChI

InChI=1S/C24H38ClNO4/c1-4-6-8-10-12-16-29-20-14-15-22(30-17-13-11-9-7-5-2)21(18-20)26-24(28)23(25)19(3)27/h14-15,18,23H,4-13,16-17H2,1-3H3,(H,26,28)

InChI-Schlüssel

ZPEDSIPIPHFQLY-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCOC1=CC(=C(C=C1)OCCCCCCC)NC(=O)C(C(=O)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.